Cas no 858195-92-3 (6-Chloro-4-methylquinolin-3-amine)
858195-92-3 structure
Product Name:6-Chloro-4-methylquinolin-3-amine
Numero CAS:858195-92-3
MF:C10H9ClN2
MW:192.644860982895
CID:1094172
PubChem ID:20485597
Update Time:2025-04-20
6-Chloro-4-methylquinolin-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Chloro-4-methylquinolin-3-amine
- 858195-92-3
- SB68463
-
- Inchi: 1S/C10H9ClN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
- Chiave InChI: XXEPWACZJPFXAE-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2C(C=1)=C(C)C(=CN=2)N
Proprietà calcolate
- Massa esatta: 192.0454260g/mol
- Massa monoisotopica: 192.0454260g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 38.9Ų
6-Chloro-4-methylquinolin-3-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109836-1g |
6-Chloro-4-methylquinolin-3-amine |
858195-92-3 | 95% | 1g |
$1018 | 2021-08-06 | |
| Chemenu | CM109836-1g |
6-Chloro-4-methylquinolin-3-amine |
858195-92-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A189005710-1g |
6-Chloro-4-methylquinolin-3-amine |
858195-92-3 | 95% | 1g |
$892.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744099-1g |
6-Chloro-4-methylquinolin-3-amine |
858195-92-3 | 98% | 1g |
¥7501.00 | 2024-07-28 | |
| Crysdot LLC | CD11043347-1g |
6-Chloro-4-methylquinolin-3-amine |
858195-92-3 | 95+% | 1g |
$1081 | 2024-07-18 |
6-Chloro-4-methylquinolin-3-amine Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
858195-92-3 (6-Chloro-4-methylquinolin-3-amine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti